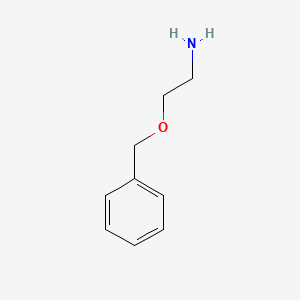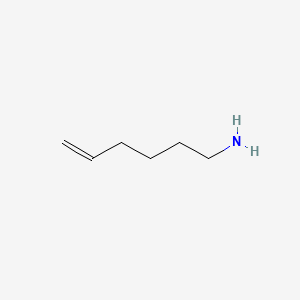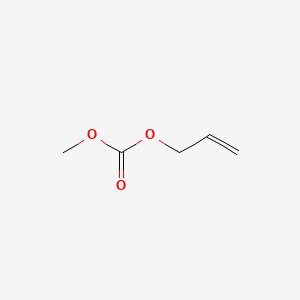
Isocyanate de 3-acétylphényle
Vue d'ensemble
Description
3-Acetylphenyl isocyanate is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Acetylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223087. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Acetylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
L'isocyanate de 3-acétylphényle est un isocyanate réactif . Il est utilisé dans la synthèse d'une variété de composés chimiques en raison de sa réactivité. Le groupe isocyanate (-NCO) du composé peut réagir avec un large éventail de substances, ce qui en fait un réactif polyvalent en synthèse chimique .
Préparation d'oxyde de graphène traité à l'isocyanate (iGO)
L'isocyanate de 4-acétylphényle, un composé similaire à l'this compound, a été utilisé pour la préparation d'oxyde de graphène traité à l'isocyanate (iGO) . Étant donné la similitude structurelle, il est plausible que l'this compound puisse être utilisé de manière similaire.
Science des matériaux
La capacité de l'this compound à former des polymères avec diverses substances peut être exploitée en science des matériaux. Par exemple, il peut être utilisé dans la production de matériaux en polyuréthane, qui ont des applications dans un large éventail d'industries, notamment l'automobile, la construction et le textile .
Recherche biologique
Bien qu'il n'y ait aucune preuve directe de l'utilisation de l'this compound dans la recherche biologique, les isocyanates en général sont connus pour réagir avec les amines pour former des dérivés de l'urée . Cette propriété pourrait potentiellement être exploitée dans la recherche biologique, par exemple, dans la conception de médicaments ou de sondes.
Tests de sécurité
L'this compound est une substance dangereuse qui peut provoquer une irritation de la peau et des yeux, et est nocive en cas d'ingestion ou d'inhalation . Par conséquent, il est souvent utilisé dans les tests de sécurité et la recherche pour développer de meilleures méthodes de manipulation et d'élimination des composés isocyanates .
Mécanisme D'action
Target of Action
3-Acetylphenyl isocyanate is a reactive isocyanate
Mode of Action
As a reactive isocyanate, it may interact with various biological molecules, potentially leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Acetylphenyl isocyanate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is advised to use personal protective equipment and to avoid contact with skin and eyes . These precautions suggest that the compound’s action could be influenced by environmental conditions, such as the presence of dust or inadequate ventilation.
Safety and Hazards
3-Acetylphenyl isocyanate is classified as having acute oral, dermal, and inhalation toxicity . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .
Analyse Biochimique
Biochemical Properties
3-Acetylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethanes and ureas. It reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages . This reactivity is exploited in the synthesis of polyurethanes and other polymeric materials. The compound interacts with enzymes and proteins that contain nucleophilic functional groups, such as hydroxyl and amino groups, leading to the formation of covalent bonds. These interactions can modify the activity and function of the biomolecules involved.
Cellular Effects
The effects of 3-Acetylphenyl isocyanate on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate enzymes involved in critical metabolic pathways, leading to changes in cellular energy production and biosynthesis . Additionally, 3-Acetylphenyl isocyanate can affect the expression of genes related to stress responses and detoxification processes.
Molecular Mechanism
At the molecular level, 3-Acetylphenyl isocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification . The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular mechanisms contribute to the compound’s ability to influence various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylphenyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to 3-Acetylphenyl isocyanate can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression. These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Acetylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems. These effects are critical for determining safe and effective dosage levels for various applications.
Metabolic Pathways
3-Acetylphenyl isocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can affect the overall metabolic flux and levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 3-Acetylphenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 3-Acetylphenyl isocyanate within the cell can affect its reactivity and the extent of its impact on cellular processes. Understanding these transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 3-Acetylphenyl isocyanate is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of 3-Acetylphenyl isocyanate can influence its activity and function, as different cellular compartments provide distinct environments for biochemical reactions. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
1-(3-isocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASTZOAHAWBRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945815 | |
| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-64-9 | |
| Record name | 23138-64-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















